5-(2-Hydroxyphenyl)-2-methylphenol
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Overview
Description
5-(2-Hydroxyphenyl)-2-methylphenol is an organic compound characterized by the presence of two phenolic hydroxyl groups and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(2-Hydroxyphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-Hydroxyphenyl)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms to neutralize free radicals. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and microbial processes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenyl-2-methylphenol: Similar structure but with different positioning of the hydroxyl and methyl groups.
4-Hydroxyphenyl-2-methylphenol: Another isomer with the hydroxyl group in the para position.
2,4-Dihydroxyphenyl-2-methylphenol: Contains an additional hydroxyl group, leading to different chemical properties.
Uniqueness
5-(2-Hydroxyphenyl)-2-methylphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXBQAOXXXGWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683677 |
Source
|
Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-48-5 |
Source
|
Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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